5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI)

Description

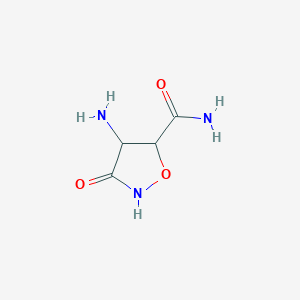

The compound 5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI) (hereafter referred to as "9CI" based on its identifier in the provided evidence) is a heterocyclic molecule featuring an isoxazolidine core with functional groups including an amino, oxo, and carboxamide moiety. The 9CI designation may reflect its classification under Chemical Abstracts Service (CAS) nomenclature or a study-specific identifier.

Key research highlights its role as a fluorescent probe for selective recognition of G-quadruplex DNA, attributed to its anthracene fluorophore, triazine ring, and N-phenyl substituents . These structural components enable kinetic and dynamic interactions with nucleic acids, leading to a strong fluorescence response upon binding.

Structure

3D Structure

Properties

CAS No. |

672942-93-7 |

|---|---|

Molecular Formula |

C4H7N3O3 |

Molecular Weight |

145.12 g/mol |

IUPAC Name |

4-amino-3-oxo-1,2-oxazolidine-5-carboxamide |

InChI |

InChI=1S/C4H7N3O3/c5-1-2(3(6)8)10-7-4(1)9/h1-2H,5H2,(H2,6,8)(H,7,9) |

InChI Key |

GDJHRXTXBJAERL-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(ONC1=O)C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Hydroxylamine Oximation and Cyclization Pathway

One of the most widely employed methods for synthesizing isoxazolidine rings involves the reaction of hydroxylamine with suitable precursors containing carbonyl functionalities. This approach can be adapted for preparing 5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI) through multiple steps.

The reaction typically begins with the oximation of an appropriate carbonyl compound using hydroxylamine hydrochloride in an alkaline solvent. This technique has been extensively documented for related isoxazole derivatives, as exemplified by research in patent literature. For the synthesis of our target compound, this would involve:

- Reaction of a suitable precursor with hydroxylamine hydrochloride

- Subsequent cyclization to form the isoxazolidine ring

- Installation of the carboxamide functionality at position 5

The reaction conditions must be carefully controlled, with temperatures typically ranging from 15°C to solvent reflux temperature. The choice of base in the reaction medium significantly influences yield and selectivity, with common bases including sodium hydroxide, potassium hydroxide, triethylamine, and sodium bicarbonate.

Table 1: Typical Reaction Conditions for Hydroxylamine Oximation

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 15-80°C | Higher temperatures accelerate reaction but may lead to side products |

| Base | NaOH, KOH, Et₃N | Strong bases favor complete conversion |

| Solvent System | Water/alcohol mixtures | Facilitates dissolution of reactants |

| Reaction Time | 0.5-10 hours | Extended times may lead to decomposition |

| pH | 8-10 | Critical for successful oximation |

Nitrile Oxide Cycloaddition Method

Another important approach involves 1,3-dipolar cycloaddition reactions using nitrile oxides. This strategy has been employed for synthesizing various isoxazole and isoxazolidine derivatives. For preparing 5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI), this would require:

- Generation of an appropriate nitrile oxide from an oxime or nitro compound

- Cycloaddition with a suitable dipolarophile

- Further functionalization to introduce the amino and carboxamide groups

As described by Perez et al., environmentally benign conditions using deep eutectic solvents (DES) can be employed for such cycloadditions, offering advantages in terms of reaction efficiency and environmental impact. The reaction can be performed under both catalyzed and uncatalyzed conditions, with copper catalysts often enhancing regioselectivity.

Modern Synthetic Strategies for Preparing 5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI)

Amide Formation from Isoxazolidine Carboxylic Acids

The synthesis of the carboxamide functionality at position 5 can be achieved through amide coupling reactions from the corresponding carboxylic acid. This approach, as demonstrated for related isoxazole-carboxamide derivatives, offers a versatile method for preparing the target compound.

The general procedure involves:

- Synthesis of the isoxazolidine core structure with a carboxylic acid group at position 5

- Activation of the carboxylic acid using coupling reagents

- Reaction with ammonia or ammonium salts to form the carboxamide

Based on techniques developed for similar compounds, the coupling reaction typically employs reagents such as EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole) in the presence of a base like DMAP (4-Dimethylaminopyridine). For challenging cases, alternative methods such as acid chloride formation may be necessary.

Table 2: Comparison of Amide Coupling Methods for Carboxamide Formation

| Method | Coupling Reagents | Solvent | Temperature | Yield (%) | Advantages |

|---|---|---|---|---|---|

| EDC/HOBt | EDC, HOBt, DMAP | DCM | Room temperature | 65-85 | Mild conditions, fewer side reactions |

| Acid Chloride | SOCl₂ or (COCl)₂ | DCM | 0°C to RT | 70-90 | Effective for sterically hindered substrates |

| Mixed Anhydride | Alkyl chloroformates | THF | -10°C to RT | 60-80 | Good for acid-sensitive substrates |

| DPPA | DPPA, Et₃N | DMF | Room temperature | 75-85 | One-pot reaction, minimal racemization |

One-Pot Synthesis from β-Diketone Derivatives

A streamlined approach for synthesizing isoxazole and isoxazolidine derivatives involves using β-diketones as starting materials. This methodology can be adapted for preparing 5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI) through:

- Reaction of a suitable β-diketone precursor with hydroxylamine hydrochloride

- Formation of the isoxazolidine ring

- Introduction of the amino group at position 4

- Conversion of an ester or carboxylic acid functionality to carboxamide

This approach has been successfully implemented for related compounds using environmentally friendly conditions in ionic liquids, as demonstrated by Valizadeh et al.. The use of ionic liquids such as butylmethylimidazolium salts ([BMIM]X) offers advantages in terms of reaction efficiency and recyclability of the reaction medium.

Pot Method Synthesis

Drawing inspiration from the synthesis of 5-methyl-isoxazole-3-carboxamide, a pot method synthetic approach could be developed for 5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI). This would involve:

- Condensation reaction of suitable precursors to form an intermediate

- Hydroxylamine oximation and cyclization without isolating the intermediate

- Direct ammonification to obtain the carboxamide functionality

This approach offers advantages in terms of reduced production cycle time, improved yields, and elimination of the need to isolate intermediates.

Table 3: Optimized Reaction Parameters for Pot Method Synthesis

| Reaction Stage | Temperature (°C) | Time (h) | Key Reagents | Molar Ratio |

|---|---|---|---|---|

| Condensation | -5 to 60 | 0.5-10 | Precursor:Base | 1:1-2 |

| Oximation-Cyclization | 0 to 80 | 2-10 | Hydroxylamine salt | 1-1.5 equiv. |

| Ammonification | 0 to 50 | 1-10 | Ammonia source | 3-20 equiv. |

Synthetic Route Optimization for 5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI)

Introduction of the Amino Group at Position 4

The strategic installation of the amino group at position 4 of the isoxazolidine ring represents a critical challenge in the synthesis of 5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI). Several approaches can be considered based on synthetic methods developed for similar compounds:

- Direct Amination : Using nucleophilic amination reagents on suitably functionalized isoxazolidine precursors

- Reduction of Nitro Derivatives : Formation of a nitro-substituted intermediate followed by selective reduction

- Functional Group Transformation : Conversion of other functional groups (e.g., halogens) to an amino group

Based on research with related compounds such as 3-aminoisoxazole, direct amination under weak alkaline conditions followed by cyclization under weak acidic conditions might be applicable to our target compound.

Role of Catalysts in Synthesis

The use of catalysts can significantly enhance reaction efficiency and selectivity in the synthesis of isoxazolidine derivatives. Based on methodologies developed for related compounds, potential catalytic systems include:

Purification Strategies

The purification of 5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI) presents challenges due to its polar nature and multiple functional groups. Based on techniques used for related compounds, the following purification methods can be employed:

- Recrystallization : Using appropriate solvent systems to obtain pure crystalline material

- Column Chromatography : Employing silica gel with optimized solvent systems

- Extraction Techniques : Utilizing acid-base extractions to isolate the target compound

Structure Verification and Characterization

The synthesized 5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI) should be characterized using multiple analytical techniques to confirm its structure and purity:

Table 4: Analytical Methods for Structure Verification

| Analytical Method | Expected Results for 5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI) |

|---|---|

| NMR Spectroscopy | ¹H and ¹³C NMR to confirm structure and positions of functional groups |

| Mass Spectrometry | Molecular ion peak at m/z corresponding to C₄H₇N₃O₃ (145.12) |

| IR Spectroscopy | Characteristic bands for NH₂, C=O (amide), C=O (oxo), and ring vibrations |

| HPLC | Purity assessment and retention time determination |

| Elemental Analysis | C, H, N percentages matching theoretical values |

Comparative Analysis of Preparation Methods

Various synthetic approaches for 5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI) can be compared based on key parameters:

Table 5: Comparison of Synthetic Approaches

| Method | Number of Steps | Overall Yield | Scalability | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydroxylamine Oximation | 3-4 | Moderate (40-60%) | Good | Established methodology, accessible reagents | Multiple steps, purification challenges |

| Nitrile Oxide Cycloaddition | 3-4 | Moderate to High (50-70%) | Moderate | High regioselectivity | Requires handling of reactive intermediates |

| One-Pot Synthesis | 1-2 | Variable (30-65%) | Excellent | Simplified process, reduced waste | May require optimization for specific substrates |

| Pot Method | 2-3 | High (60-80%) | Very good | No isolation of intermediates, improved yield | Careful control of reaction conditions required |

Chemical Reactions Analysis

Types of Reactions

5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoxazolidine derivatives, which can have different functional groups attached to the ring structure .

Scientific Research Applications

Biological Activities

Research indicates that 5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI) exhibits notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may act as an antimicrobial agent effective against certain bacterial strains. Its structural components could contribute to its efficacy in inhibiting bacterial growth .

- Anti-inflammatory Effects : The compound's potential anti-inflammatory properties make it a candidate for further pharmacological exploration. Its ability to interact with inflammatory pathways could lead to new therapeutic strategies .

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of 5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI) against various bacterial strains. The results indicated significant inhibition of growth for certain pathogens, suggesting its potential use as an antimicrobial agent. Further investigations are needed to elucidate the mechanisms behind this activity and to optimize its efficacy for clinical applications .

Investigation of Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated that 5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI) could modulate inflammatory responses in cultured cells. This study opens avenues for developing new anti-inflammatory drugs based on this compound's structure .

Mechanism of Action

The mechanism of action of 5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key metabolic processes .

Comparison with Similar Compounds

Role of Fluorophore Size and Conjugation

- 9CI (Compound 5) : Contains an anthracene ring (large aromatic system) as the fluorophore. Exhibits strong fluorescence due to extensive π-stacking with the G-quartet of c-MYC G-quadruplex DNA .

- Compounds 3–4 : Feature smaller aromatic rings (e.g., benzene or naphthalene). Show negligible fluorescence, indicating insufficient surface area for effective stacking .

- Compound 6 : Shares similar conjugation size to 9CI but with substitutions at different positions on the anthracene ring. Displays reduced fluorescence, highlighting the importance of positional alignment .

Table 1: Fluorophore Impact on Fluorescence

| Compound | Fluorophore Type | Fluorescence Response |

|---|---|---|

| 9CI | Anthracene | Strong |

| 3–4 | Small aromatics | Negligible |

| 6 | Modified anthracene | Moderate |

Importance of Substituent Groups

- Triazine Ring and N-Phenyl Groups (9CI) : Critical for initial fitting and dynamic recognition. The triazine facilitates hydrogen bonding, while the N-phenyl group stacks with thymine (T11) in DNA .

- Compound 7 : Replaces N-phenyl with a piperidine ring. Lacks stacking with T11, resulting in >70% reduced fluorescence .

- Compounds 8–9 : Replace triazine or N-phenyl with naphthalimide/benzoheterocycles. Weak fluorescence suggests disrupted kinetic matching .

Table 2: Substituent Modifications and Outcomes

| Compound | Substituent Changes | Fluorescence Response |

|---|---|---|

| 9CI | Triazine + N-phenyl | Strong |

| 7 | Piperidine instead of N-phenyl | Weak |

| 8–9 | Naphthalimide/heterocycles | Negligible |

Synergistic Structural Cooperation

- 9CI : Harmonious interaction between anthracene, triazine, and N-phenyl enables a three-step recognition process: kinetic match, dynamic rearrangement, and final stacking .

- Compounds 10–25 : Random substitutions (e.g., altering parts A–D in Scheme 1) abolish fluorescence, underscoring the necessity of precise structural integration .

Key Finding: No single structural component dominates 9CI’s function; instead, cooperative interactions between its rings are essential for selectivity and fluorescence .

Research Implications and Limitations

The studies emphasize that:

Fluorophore Size : Larger aromatic systems (e.g., anthracene) are optimal for DNA interaction.

Substituent Specificity: Even minor changes (e.g., piperidine vs. N-phenyl) drastically alter binding efficacy.

Structural Synergy: Multi-component cooperation is non-negotiable for functionality.

Biological Activity

Antioxidant Activity

Isoxazolidine derivatives have shown promising antioxidant properties. In a study of similar compounds, 5-(4H)-oxazolones demonstrated strong inhibition of lipid peroxidation . While not directly tested, 5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI) may exhibit comparable antioxidant effects due to structural similarities.

Anti-inflammatory Potential

Research on related compounds suggests potential anti-inflammatory activity. Oxazolone derivatives have been found to inhibit cyclooxygenase-2 (COX-2), a key enzyme in inflammation processes . The presence of the isoxazolidine ring in our compound of interest may confer similar anti-inflammatory properties.

Enzyme Inhibition

Studies on analogous structures have revealed enzyme inhibitory activities. For instance, some oxazolone derivatives showed strong inhibition of proteolysis . 5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI) might possess similar capabilities, potentially affecting various enzymatic pathways.

Interaction with Biological Targets

Preliminary studies suggest that 5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI) may interact with various biological targets. While specific binding affinities are not provided in the search results, the compound's structure suggests potential interactions with enzymes, receptors, or other biomolecules.

Comparative Activity

To better understand the biological activity of 5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI), we can compare it to similar compounds:

| Compound | Biological Activity | IC50 Value |

|---|---|---|

| Oxazolone derivative (2c) | Lipid peroxidation inhibition | 91% inhibition |

| Benzamide (4c) | Lipoxygenase inhibition | 41 μM |

| Salicylic acid (reference) | Lipoxygenase inhibition | 100 μM |

While these values are not for our specific compound, they provide a framework for understanding the potential range of activities for isoxazolidine and oxazolone derivatives .

Research Limitations

It's important to note that the search results do not provide direct experimental data on 5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI). The biological activity discussed is largely inferential, based on structurally similar compounds. Further research is needed to definitively characterize its specific biological properties.

Future Research Directions

To fully elucidate the biological activity of 5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI), future studies should focus on:

- Direct assays of antioxidant and anti-inflammatory activities

- Enzyme inhibition studies, particularly focusing on proteases and lipoxygenases

- Binding affinity studies with potential biological targets

- In vitro and in vivo toxicity assessments

- Structure-activity relationship (SAR) studies to optimize biological activity

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI) to ensure reproducibility?

- Methodological Answer: Utilize Design of Experiments (DoE) principles to optimize reaction parameters (e.g., temperature, solvent, catalyst loading). For example, factorial designs can systematically evaluate interactions between variables while minimizing experimental runs . Purification steps should include chromatographic techniques (HPLC, TLC) and spectroscopic validation (NMR, IR) to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing 5-Isoxazolidinecarboxamide derivatives?

- Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to confirm regiochemistry and functional groups (e.g., carboxamide, oxo groups).

- Mass Spectrometry (MS): High-resolution MS (HRMS) ensures accurate molecular weight determination and fragmentation analysis.

- IR Spectroscopy: Identify carbonyl (C=O) and amino (N-H) stretches to verify functional group presence .

Advanced Research Questions

Q. How can computational chemistry be integrated to elucidate reaction pathways for 5-Isoxazolidinecarboxamide synthesis?

- Methodological Answer: Employ quantum chemical calculations (e.g., DFT) to model transition states and reaction intermediates. Tools like Gaussian or ORCA can predict thermodynamic feasibility. Pair computational results with experimental validation (e.g., kinetic studies) to refine mechanistic hypotheses. ICReDD’s approach of combining computation and experiment to design reactions is a model for this integration .

Q. How should researchers address contradictions in experimental data during optimization of 5-Isoxazolidinecarboxamide derivatives?

- Methodological Answer:

- Statistical Analysis: Apply ANOVA or regression models to identify outliers or confounding variables in DoE datasets .

- Sensitivity Testing: Vary one parameter at a time (OFAT) to isolate discrepancies, such as unexpected byproducts or yield drops.

- Cross-Validation: Replicate experiments under identical conditions and compare results with independent analytical methods (e.g., XRD vs. NMR) .

Q. What strategies are recommended for resolving ambiguities in the stereochemistry of 5-Isoxazolidinecarboxamide analogs?

- Methodological Answer:

- Chiral Chromatography: Use chiral stationary phases (CSPs) in HPLC to separate enantiomers.

- X-ray Crystallography: Resolve absolute configuration via single-crystal analysis.

- Computational Modeling: Compare experimental circular dichroism (CD) spectra with simulated spectra from DFT-optimized structures .

Q. How can reaction engineering principles improve scalability for 5-Isoxazolidinecarboxamide synthesis?

- Methodological Answer: Apply CRDC subclass RDF2050112 ("Reaction fundamentals and reactor design") to optimize mass/heat transfer in continuous-flow systems. Use microreactors for exothermic reactions to enhance control over reaction kinetics and minimize side products .

Data Analysis and Interpretation

Q. What statistical frameworks are suitable for analyzing non-linear relationships in 5-Isoxazolidinecarboxamide synthesis data?

- Methodological Answer: Implement response surface methodology (RSM) with central composite designs to model quadratic effects. Tools like Minitab or JMP can visualize interactions between variables (e.g., pressure vs. temperature) and predict optimal conditions .

Note on Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.